Validated PTP1B Allosteric Site Binding Confirmed by Co-crystal Structure
The compound has been experimentally validated to bind to an allosteric site on protein tyrosine phosphatase 1B (PTP1B), a key target for diabetes and obesity. Its binding mode has been resolved via X-ray crystallography and deposited in the PDB (ID: 5QFJ) [1]. This differentiates it from many other imidazole derivatives that may bind to the catalytic site or lack documented binding modes.
| Evidence Dimension | Target Engagement and Binding Mode |
|---|---|
| Target Compound Data | Confirmed allosteric binder to PTP1B, with binding mode resolved by X-ray crystallography (PDB ID: 5QFJ). |
| Comparator Or Baseline | Generic imidazole derivatives or analogs with no resolved PTP1B co-crystal structure. |
| Quantified Difference | The target compound has a documented and structurally validated allosteric binding mode, while the comparators lack this level of experimental evidence for PTP1B. |
| Conditions | In vitro X-ray crystallography of PTP1B in complex with the compound (reported as 'compound_FMSOA000814b'). |
Why This Matters
The availability of a high-resolution co-crystal structure (PDB 5QFJ) provides direct, actionable data for structure-based drug design and computational chemistry, enabling rational optimization that is impossible with less characterized compounds.
- [1] PDBj. (2018). 5QFJ: PanDDA analysis group deposition -- Crystal structure of PTP1B in complex with compound_FMSOA000814b. View Source
